molecular formula C10H14N2OS B14814150 5-Cyclopropoxy-N-methyl-6-(methylthio)pyridin-3-amine

5-Cyclopropoxy-N-methyl-6-(methylthio)pyridin-3-amine

Cat. No.: B14814150
M. Wt: 210.30 g/mol
InChI Key: NCLIKDSJRXHJFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-6-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C10H14N2OS/c1-11-7-5-9(13-8-3-4-8)10(14-2)12-6-7/h5-6,8,11H,3-4H2,1-2H3

InChI Key

NCLIKDSJRXHJFE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(N=C1)SC)OC2CC2

Origin of Product

United States

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